

Application Notes and Protocols for Sterilizing Polylysine Solution for Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

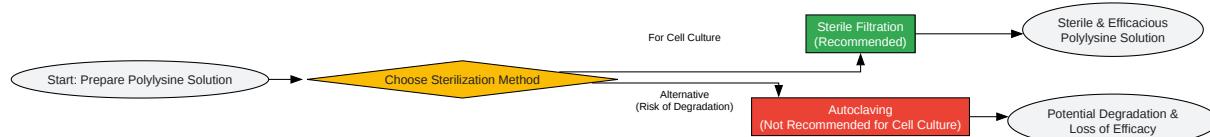
Compound Name: **Polylysine**
Cat. No.: **B1216035**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylysine is a synthetic, positively charged amino acid polymer widely utilized in cell culture to promote cell adhesion to solid substrates. This enhanced attachment is crucial for the successful cultivation of a variety of cell types, particularly those that adhere weakly to untreated plastic or glass surfaces. The electrostatic interaction between the cationic **polylysine** and the anionic cell membrane facilitates a stronger bond, which can improve cell viability, proliferation, and differentiation. To prevent microbial contamination of cell cultures, it is imperative that the **polylysine** solution be sterilized before use. This document provides detailed protocols for the proper sterilization of **polylysine** solutions and its application in coating cultureware.


Choosing the Appropriate Sterilization Method

The selection of a sterilization method for **polylysine** solutions is critical to preserving its efficacy as a cell attachment factor. The two primary methods considered are sterile filtration and autoclaving.

Sterile Filtration is the universally recommended method for sterilizing **polylysine** solutions for cell culture applications.^{[1][2][3]} This technique effectively removes bacteria and other microorganisms without subjecting the **polylysine** polymer to high temperatures, which can potentially lead to its degradation and loss of function.

Autoclaving (Steam Sterilization), while a common and effective sterilization method for many laboratory reagents, is generally not recommended for **polylysine** solutions intended for cell culture. Some forms of **polylysine**, such as epsilon-poly-L-lysine used as a food preservative, are reported to be heat-stable.[4][5][6] However, for the poly-L-lysine and poly-D-lysine isomers typically used in cell culture, there is a risk of degradation at the high temperatures of autoclaving. It is advised to avoid autoclaving **polylysine**-coated glassware.[7][8]

The following diagram illustrates the decision-making process for sterilizing a **polylysine** solution.

[Click to download full resolution via product page](#)

Caption: Decision workflow for **polylysine** solution sterilization.

Experimental Protocols

Preparation and Sterile Filtration of Polylysine Solution

This protocol describes the preparation of a sterile **polylysine** stock solution from powder.

Materials:

- Poly-L-lysine or Poly-D-lysine powder
- Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)
- Sterile conical tubes (15 mL or 50 mL)
- Syringe (appropriate volume for the solution)

- Syringe filter, 0.22 µm pore size, low protein binding (e.g., PVDF or PES)
- Sterile storage bottles or cryovials
- Laminar flow hood

Protocol:

- Reconstitution: In a laminar flow hood, aseptically dissolve the **polylysine** powder in sterile, tissue culture-grade water to the desired stock concentration. A common stock concentration is 1 mg/mL.[\[3\]](#)[\[9\]](#)
- Filtration:
 - Draw the reconstituted **polylysine** solution into a sterile syringe.
 - Securely attach a sterile 0.22 µm syringe filter to the syringe tip.
 - Slowly push the plunger to filter the solution into a sterile container (e.g., a 50 mL conical tube or sterile bottle).
- Aliquoting and Storage:
 - Aliquot the sterile **polylysine** solution into smaller, single-use volumes in sterile cryovials or tubes. This minimizes the risk of contamination from repeated use of the main stock.[\[2\]](#)[\[3\]](#)
 - Store the aliquots at -20°C for long-term storage (up to one year). Once thawed, an aliquot can be stored at 2-8°C for a few days.[\[8\]](#)[\[10\]](#)

Coating Cell Cultureware with Sterile Polylysine Solution

This protocol details the steps for coating various cell culture surfaces.

Materials:

- Sterile **polylysine** working solution (typically 0.1 mg/mL or 50 µg/mL)

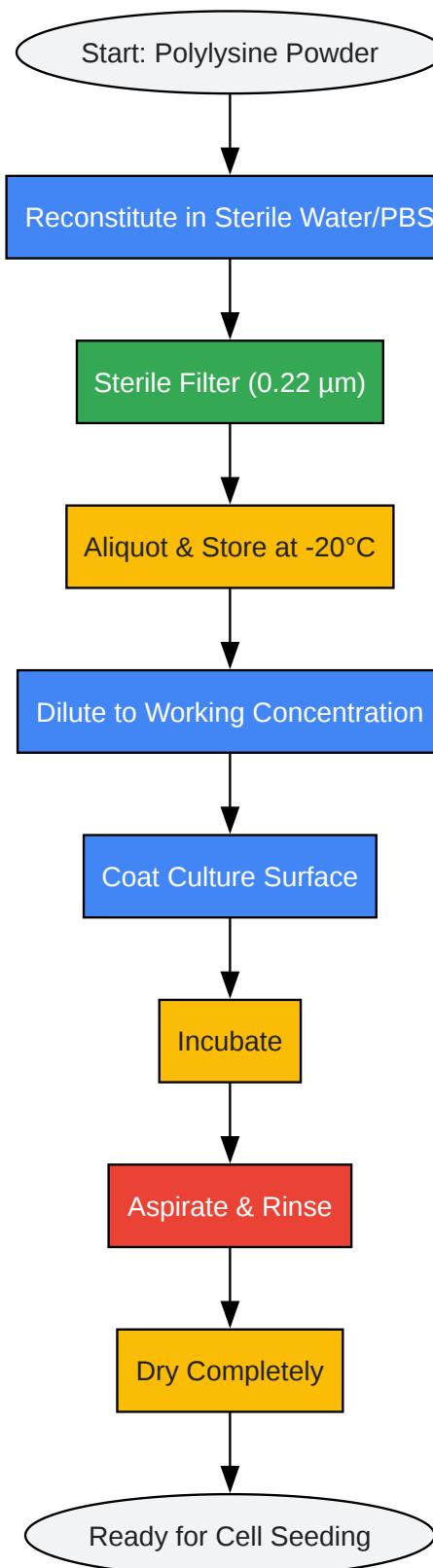
- Sterile tissue culture plates, flasks, or coverslips
- Sterile, tissue culture-grade water or PBS
- Laminar flow hood
- Aspirator or pipette

Protocol:

- Preparation of Working Solution: In a laminar flow hood, dilute the sterile **polylysine** stock solution with sterile, tissue culture-grade water or PBS to the desired working concentration. A common working concentration is 0.1 mg/mL.[\[11\]](#)[\[12\]](#)
- Coating the Surface:
 - Add a sufficient volume of the **polylysine** working solution to completely cover the growth surface of the culture vessel. A typical volume is 1 mL per 25 cm².[\[11\]](#)[\[13\]](#)
 - Gently rock the vessel to ensure an even coating.[\[11\]](#)
- Incubation: Incubate the cultureware with the **polylysine** solution at room temperature for at least 5 minutes.[\[13\]](#) Some protocols suggest longer incubation times of up to an hour at 37°C or overnight at room temperature for optimal coating.[\[3\]](#)[\[11\]](#)
- Aspiration and Rinsing:
 - Aspirate the **polylysine** solution from the culture vessel.
 - Thoroughly rinse the surface with sterile, tissue culture-grade water to remove any unbound **polylysine**. Repeat the rinse two to three times.[\[8\]](#)[\[11\]](#)
- Drying: Allow the coated surface to dry completely in the laminar flow hood for at least 2 hours before introducing cells and medium.[\[8\]](#)[\[13\]](#)
- Storage of Coated Ware: Coated cultureware can be stored at room temperature or 4°C for up to one week.[\[11\]](#)

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of sterile **polylysine** solutions in cell culture.


Parameter	Recommended Value	Source(s)
Sterilization Method		
Filter Pore Size	0.2 µm or 0.22 µm	[1][2][3]
Solution Concentrations		
Stock Solution	1 mg/mL to 10 mg/mL	[2][3][9]
Working Solution	0.05 mg/mL to 0.1 mg/mL (50-100 µg/mL)	[11][12][14][15]
Coating Procedure		
Volume per Surface Area	~1 mL per 25 cm ²	[11][13]
Incubation Time	5 minutes to overnight	[3][11][13]
Incubation Temperature	Room Temperature or 37°C	[3][11]
Storage		
Sterile Stock Solution	-20°C (long-term), 2-8°C (short-term)	[2][3][8][10]
Coated Cultureware	Room Temperature or 4°C (up to 1 week)	[11]

Troubleshooting and Considerations

- Uneven Coating: If the **polylysine** solution does not coat the surface evenly, pre-treating the glassware with an acid wash or 1 mM magnesium acetate may improve adhesion.[8][16] Using a borate buffer at pH 8.5 to dissolve the **polylysine** can also enhance adsorption to the culture surface, but thorough rinsing is critical to remove any residual buffer.[2]

- Cell Toxicity: In some instances, cells may internalize and digest poly-L-lysine, which can lead to cytotoxicity. In such cases, switching to poly-D-lysine, which is not recognized by cellular enzymes, is recommended.[8]
- Ready-to-Use Solutions: Commercially available pre-sterilized **polylysine** solutions are a convenient and reliable alternative to preparing and sterilizing in-house.[15][17][18][19]

The following diagram illustrates a typical workflow for preparing and using a sterile **polylysine** solution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. neuvitro.com [neuvitro.com]
- 3. Polylysine-coated tissue culture surfaces | Protocols Online [protocolsonline.com]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. marknature.com [marknature.com]
- 6. chihonbio.com [chihonbio.com]
- 7. Poly-L-Lysine [wahoo.cns.umass.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. neuvitro.com [neuvitro.com]
- 10. mybiosource.com [mybiosource.com]
- 11. cellsystems.eu [cellsystems.eu]
- 12. cellsystems.eu [cellsystems.eu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. gladstone.org [gladstone.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. advancedbiomatrix.com [advancedbiomatrix.com]
- 18. blossombio.com [blossombio.com]
- 19. sciencellonline.com [sciencellonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sterilizing Polylysine Solution for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216035#how-to-sterilize-polylysine-solution-for-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com